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molecular formula C16H21BrFNO2 B1456476 Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate CAS No. 1093064-85-7

Tert-butyl 4-(4-bromophenyl)-4-fluoropiperidine-1-carboxylate

Cat. No. B1456476
M. Wt: 358.25 g/mol
InChI Key: IJAXYEOEPQQWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216980B2

Procedure details

[Bis(2-Methoxyethyl)amino]sulfur trifluoride (2.1 mL, 11.4 mmol) was added to a stirred solution of 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (810 mg, 2.28 mmol) in anhydrous DCM (25 mL), at −78° C. The reaction mixture was allowed to warm to ambient temperature and stirred for 72 h. The reaction mixture was quenched by the addition of saturated aqueous potassium carbonate (10 mL) and extracted into DCM (3×10 mL). The combined organic phase was concentrated in vacuo and the residue purified by flash chromatography (silica, 40 g column, ISCO, 0-100% ethyl acetate in cyclohexane) to afford the title compound as a colourless oil (738 mg, 91%). 1H NMR (CDCl3, 300 MHz): 7.50 (d, J=8.5 Hz, 2H), 7.24 (d, J=8.5 Hz, 2H), 4.19-4.05 (m, 2H), 3.29-3.05 (m, 2H), 2.04-1.84 (m, 4H), 1.49 (s, 9H). LCMS (Method B): RT=4.55 min.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
COCCN(S(F)(F)[F:11])CCOC.[C:14]([O:18][C:19]([N:21]1[CH2:26][CH2:25][C:24]([C:28]2[CH:33]=[CH:32][C:31]([Br:34])=[CH:30][CH:29]=2)(O)[CH2:23][CH2:22]1)=[O:20])([CH3:17])([CH3:16])[CH3:15]>C(Cl)Cl>[C:14]([O:18][C:19]([N:21]1[CH2:26][CH2:25][C:24]([C:28]2[CH:33]=[CH:32][C:31]([Br:34])=[CH:30][CH:29]=2)([F:11])[CH2:23][CH2:22]1)=[O:20])([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
COCCN(CCOC)S(F)(F)F
Name
Quantity
810 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)C1=CC=C(C=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of saturated aqueous potassium carbonate (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica, 40 g column, ISCO, 0-100% ethyl acetate in cyclohexane)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(F)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 738 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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